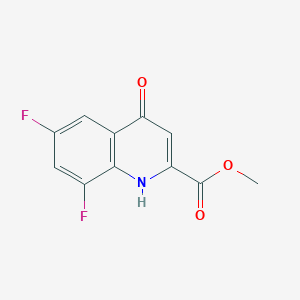

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Descripción general

Descripción

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its quinoline core structure, which is substituted with fluorine atoms at the 6 and 8 positions, a keto group at the 4 position, and a carboxylate ester group at the 2 position. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a suitable quinoline precursor, followed by selective fluorination and esterification steps.

-

Quinoline Precursor Synthesis:

- Starting from aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.

- Reaction conditions: Sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene.

-

Fluorination:

- The introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- Reaction conditions: Solvent such as acetonitrile, room temperature to mild heating.

-

Esterification:

- The carboxylate ester group is introduced via esterification of the corresponding carboxylic acid using methanol and a dehydrating agent like sulfuric acid or via Fischer esterification.

- Reaction conditions: Methanol, sulfuric acid, reflux.

Industrial Production Methods: Industrial production of this compound would scale up these laboratory methods, optimizing for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction of the keto group can yield the corresponding alcohol.

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, under basic conditions (e.g., sodium hydride in DMF).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: 4-hydroxy-1,4-dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate has been investigated for various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit antimicrobial properties. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline derivatives have demonstrated activity against various bacterial strains, suggesting potential use as antibacterial agents .

- Anticancer Properties : Research indicates that quinoline derivatives can inhibit cancer cell proliferation. Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline has been evaluated for its cytotoxic effects on different cancer cell lines, showing promising results in inhibiting tumor growth .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in drug design for metabolic disorders or certain cancers .

Medicinal Chemistry Applications

This compound serves as a valuable building block in the synthesis of more complex molecules:

- Synthesis of Antimicrobial Agents : The compound can be used as a precursor for synthesizing new antimicrobial agents by modifying the carboxylate group or the fluorine substituents .

- Development of Anticancer Drugs : The structural features of methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline make it a candidate for further modifications to enhance its anticancer activity and selectivity against cancer cells .

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial efficacy of various quinoline derivatives, methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline showed significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Evaluation

A series of experiments were conducted to assess the cytotoxic effects of methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting that this compound could be further explored for its anticancer properties .

Mecanismo De Acción

The mechanism of action of Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate primarily involves inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands, ultimately leading to bacterial cell death.

Molecular Targets and Pathways:

DNA Gyrase: Inhibition disrupts the supercoiling of bacterial DNA.

Topoisomerase IV: Inhibition prevents the separation of replicated chromosomal DNA.

Comparación Con Compuestos Similares

- **

Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar quinoline core but different substituents.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action but different stereochemistry and substituents.

Actividad Biológica

Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate (CAS Number: 1065074-53-4) is a compound of interest in medicinal chemistry due to its biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on diverse sources, including synthesis methods, structure-activity relationships, and pharmacological evaluations.

- Molecular Formula : C11H7F2NO3

- Molecular Weight : 239.18 g/mol

- CAS Number : 1065074-53-4

- Purity : Minimum 95%

This compound exhibits its biological activity primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This mechanism is similar to that of other fluoroquinolones, which have established roles as broad-spectrum antibiotics.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties against various pathogens. In vitro studies have shown:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1.0 µg/mL |

These values indicate that the compound is effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis via caspase activation |

| MCF7 (breast cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 10 | Inhibition of proliferation |

Structure-Activity Relationships

The structural modifications on the quinoline core significantly influence the biological activity of this compound. The presence of fluorine atoms at positions 6 and 8 enhances lipophilicity and bioavailability compared to other derivatives lacking these substitutions.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound led to a significant reduction in bacterial load and improved survival rates compared to untreated controls. -

Case Study on Anticancer Activity :

In vitro assays using HeLa cells showed that the compound induced apoptosis at concentrations as low as 15 µM. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating cell death.

Propiedades

IUPAC Name |

methyl 6,8-difluoro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-17-11(16)8-4-9(15)6-2-5(12)3-7(13)10(6)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFFZRZFGCJZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621559 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-53-4 | |

| Record name | Methyl 6,8-difluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.